molecular formula C17H19NO5 B3216887 2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 1173245-10-7

2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Cat. No. B3216887
CAS RN: 1173245-10-7
M. Wt: 317.34 g/mol
InChI Key: UKOVBWGRNHHIJK-QEJZJMRPSA-N
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Description

The compound “2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is fused with a cyclopenta ring, forming a bicyclic structure. The molecule also contains carboxylate ester groups and a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The stereochemistry at the 1, 3a, and 6a positions indicates that there are three stereocenters in the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The pyrrole ring, for example, is aromatic and can participate in electrophilic aromatic substitution reactions. The ester groups could undergo hydrolysis, transesterification, or other reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new synthetic reagent, future research could involve exploring its utility in various chemical reactions .

properties

IUPAC Name

2-O-benzyl 3-O-methyl (3S,3aS,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-22-16(20)15-14-8-13(19)7-12(14)9-18(15)17(21)23-10-11-5-3-2-4-6-11/h2-6,12,14-15H,7-10H2,1H3/t12-,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOVBWGRNHHIJK-QEJZJMRPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(=O)CC2CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC(=O)C[C@H]2CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 4
2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 5
2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Reactant of Route 6
2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

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